molecular formula C15H27NO3 B8108364 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B8108364
M. Wt: 269.38 g/mol
InChI Key: ROMYBDFXILCMTL-UHFFFAOYSA-N
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Description

4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of tetrahydropyran derivatives, which are reacted with appropriate reagents under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex oxygenated derivatives, while reduction reactions may produce simpler, hydrogenated products .

Scientific Research Applications

4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine involves its interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism of action depends on the specific context in which the compound is used, including the type of biological system and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine include other heterocyclic compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications and industrial uses .

Properties

IUPAC Name

4a-(oxan-4-ylmethoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-5-15(11-16-6-2-14(15)19-7-1)12-18-10-13-3-8-17-9-4-13/h13-14,16H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMYBDFXILCMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCC2OC1)COCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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